Cas no 122456-37-5 (1H-Pyrrolo[3,2-c]quinolin-4-amine,2,3-dihydro-N,6-dimethyl-1-(2-methylphenyl)-)

1H-Pyrrolo[3,2-c]quinolin-4-amine,2,3-dihydro-N,6-dimethyl-1-(2-methylphenyl)- structure
122456-37-5 structure
Nome del prodotto:1H-Pyrrolo[3,2-c]quinolin-4-amine,2,3-dihydro-N,6-dimethyl-1-(2-methylphenyl)-
Numero CAS:122456-37-5
MF:C20H21N3
MW:303.400844335556
CID:150955
PubChem ID:3081211

1H-Pyrrolo[3,2-c]quinolin-4-amine,2,3-dihydro-N,6-dimethyl-1-(2-methylphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrrolo[3,2-c]quinolin-4-amine,2,3-dihydro-N,6-dimethyl-1-(2-methylphenyl)-
    • 1-(2-methylphenyl)-4-methylamino-6-methyl-2,3-dihydropyrrolo(3,2-c)quinoline
    • N,6-dimethyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinolin-4-amine
    • 1H-Pyrrolo(3,2-c)quinolin-4-amine, 2,3-dihydro-N,6-dimethyl-1-(2-methylphenyl)-
    • 1-Mdpq
    • N,6-dimethyl-1-(2-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4-amine
    • SK&F 96356
    • SK&F-96356
    • SKF 96356
    • 1-(2-methylphenyl)-4-methylamino-6-methyl-2,3-dihydropyrrolo(3,2-c) quinoline
    • CHEMBL54511
    • Methyl-(6-methyl-1-o-tolyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4-yl)-amine
    • 122456-37-5
    • XZENCZPCSRXPSL-UHFFFAOYSA-N
    • DTXSID20153623
    • BDBM50000675
    • 1-(2-methylphenyl)-4-methylamino-6-methyl-2,3-dihydropyrrolo[3,2-c]quinoline
    • SCHEMBL9685793
    • Inchi: InChI=1S/C20H21N3/c1-13-7-4-5-10-17(13)23-12-11-16-19(23)15-9-6-8-14(2)18(15)22-20(16)21-3/h4-10H,11-12H2,1-3H3,(H,21,22)
    • Chiave InChI: XZENCZPCSRXPSL-UHFFFAOYSA-N
    • Sorrisi: CNC1=NC2=C(C=CC=C2C2N(C3=CC=CC=C3C)CCC1=2)C

Proprietà calcolate

  • Massa esatta: 303.17373
  • Massa monoisotopica: 303.174
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 2
  • Complessità: 412
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 28.2Ų
  • XLogP3: 5

Proprietà sperimentali

  • Densità: 1.198
  • Punto di ebollizione: 509.8°Cat760mmHg
  • Punto di infiammabilità: 262.1°C
  • Indice di rifrazione: 1.692
  • PSA: 28.16
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD